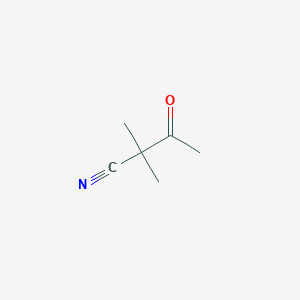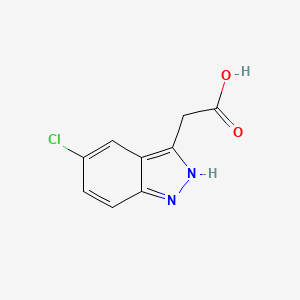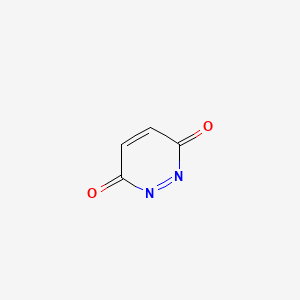
哒嗪-3,6-二酮
描述
3,6-pyridazinedione is a heterocyclic compound characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2, and carbonyl groups at positions 3 and 6. This compound is known for its diverse applications in organic synthesis, medicinal chemistry, and chemical biology. 3,6-pyridazinedione and its derivatives have been utilized in the synthesis of various bioactive molecules, including insecticides, acaricides, and pharmaceuticals .
科学研究应用
3,6-pyridazinedione has a wide range of applications in scientific research:
作用机制
Target of Action
Pyridazine-3,6-dione, also known as 3,6-pyridazinedione, is a heterocyclic compound that contains two adjacent nitrogen atoms. This compound has been shown to have a wide range of pharmacological activities It has been reported to possess anti-inflammatory, anti-fouling, and anti-convulsant properties , suggesting that it may target enzymes or receptors involved in these biological processes.
Mode of Action
For instance, some derivatives of Pyridazine-3,6-dione have been found to inhibit prostaglandin E2 and interleukin activity , which could explain its anti-inflammatory properties.
Biochemical Pathways
Pyridazine-3,6-dione may affect several biochemical pathways due to its broad spectrum of pharmacological activities. For instance, by inhibiting prostaglandin E2 and interleukin activity, Pyridazine-3,6-dione could potentially affect the inflammatory response pathway . .
Result of Action
The molecular and cellular effects of Pyridazine-3,6-dione’s action are likely to be diverse, given its wide range of pharmacological activities. For instance, its anti-inflammatory properties could result from the inhibition of prostaglandin E2 and interleukin activity, leading to a reduction in inflammation . .
生化分析
Biochemical Properties
Pyridazine-3,6-dione plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyridazine-3,6-dione has been shown to interact with cyclooxygenase enzymes, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators . Additionally, pyridazine-3,6-dione can form covalent bonds with cysteine residues in proteins, leading to site-selective modification of these proteins . This interaction is particularly useful in the development of targeted therapies and diagnostic tools.
Cellular Effects
Pyridazine-3,6-dione exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyridazine-3,6-dione can modulate the activity of transcription factors, leading to changes in the expression of genes involved in inflammation and cell proliferation . Furthermore, pyridazine-3,6-dione affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production . These effects highlight the potential of pyridazine-3,6-dione as a therapeutic agent for various diseases.
Molecular Mechanism
The mechanism of action of pyridazine-3,6-dione involves several molecular interactions. Pyridazine-3,6-dione binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, pyridazine-3,6-dione inhibits cyclooxygenase enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . Additionally, pyridazine-3,6-dione can form covalent bonds with cysteine residues in proteins, leading to irreversible modification and inhibition of these proteins . These molecular interactions underpin the diverse biological activities of pyridazine-3,6-dione.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyridazine-3,6-dione can change over time due to its stability and degradation. Pyridazine-3,6-dione is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation, leading to the formation of degradation products . These degradation products may have different biological activities compared to the parent compound. Long-term studies have shown that pyridazine-3,6-dione can exert sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression . These findings underscore the importance of considering the temporal dynamics of pyridazine-3,6-dione in experimental settings.
Dosage Effects in Animal Models
The effects of pyridazine-3,6-dione vary with different dosages in animal models. At low doses, pyridazine-3,6-dione has been shown to exert beneficial effects, such as anti-inflammatory and anti-proliferative activities . At high doses, pyridazine-3,6-dione can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of pyridazine-3,6-dione and its metabolites in tissues, leading to cellular damage and dysfunction. Therefore, careful dose optimization is essential to maximize the therapeutic potential of pyridazine-3,6-dione while minimizing its toxicity.
Metabolic Pathways
Pyridazine-3,6-dione is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and reduction . These metabolic reactions lead to the formation of reactive intermediates that can further interact with cellular macromolecules, such as proteins and nucleic acids . Pyridazine-3,6-dione also affects metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, resulting in altered levels of metabolites and energy production . These metabolic effects contribute to the overall biological activity of pyridazine-3,6-dione.
Transport and Distribution
Pyridazine-3,6-dione is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilicity . Additionally, pyridazine-3,6-dione can be actively transported by specific transporters, such as organic anion transporters and multidrug resistance proteins . These transporters facilitate the uptake and efflux of pyridazine-3,6-dione, influencing its intracellular concentration and localization. The distribution of pyridazine-3,6-dione within tissues is also affected by its binding to plasma proteins, which can modulate its bioavailability and pharmacokinetics .
Subcellular Localization
The subcellular localization of pyridazine-3,6-dione is critical for its activity and function. Pyridazine-3,6-dione can localize to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct pyridazine-3,6-dione to specific organelles . For example, pyridazine-3,6-dione can be targeted to the mitochondria through the action of mitochondrial targeting sequences, where it can modulate mitochondrial function and energy production . The subcellular localization of pyridazine-3,6-dione is essential for its role in regulating cellular processes and responses.
准备方法
Synthetic Routes and Reaction Conditions: 3,6-pyridazinedione can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with diketones. For example, the reaction of hydrazine hydrate with 1,3-diketones under acidic conditions can yield pyridazine-3,6-dione . Another method involves the use of 4-bromo-pyridazine-3,6-dione as a starting material, which can undergo amination and cross-coupling reactions to form various substituted pyridazines .
Industrial Production Methods: Industrial production of pyridazine-3,6-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and palladium-catalyzed cross-coupling reactions has been reported to enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: 3,6-pyridazinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazine-3,6-dione derivatives with different functional groups.
Reduction: Reduction reactions can convert pyridazine-3,6-dione to its corresponding dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like thiophenolate and alkyl halides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include substituted pyridazines, dihydropyridazines, and various functionalized derivatives that have applications in medicinal chemistry and material science .
相似化合物的比较
Pyrimidine: Contains nitrogen atoms at positions 1 and 3.
Pyrazine: Contains nitrogen atoms at positions 1 and 4.
Pyridazinone: A derivative of pyridazine with a keto group at position 3.
3,6-pyridazinedione stands out due to its versatility in chemical reactions and its broad spectrum of applications in various fields.
属性
IUPAC Name |
pyridazine-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2O2/c7-3-1-2-4(8)6-5-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPBSPVVFOBQEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N=NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514988 | |
| Record name | Pyridazine-3,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42413-70-7 | |
| Record name | Pyridazine-3,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,6-pyridazinedione?
A1: The molecular formula of 3,6-pyridazinedione is C4H4N2O2 and its molecular weight is 112.09 g/mol.
Q2: What spectroscopic data is available for characterizing 3,6-pyridazinedione?
A2: Researchers have used various spectroscopic techniques to characterize 3,6-pyridazinedione and its derivatives. These techniques include:
- Mass Spectrometry (MS): Confirms the molecular weight and provides information about fragmentation patterns. []
Q3: Why is the planar configuration of 3,6-pyridazinedione unstable?
A3: The instability of planar 3,6-pyridazinedione is attributed to the pseudo Jahn–Teller effect (PJTE). This effect describes the vibronic coupling between the ground electronic state (1A1) and the first excited state (1A2) along the a2 distortion coordinate, leading to a distortion from the planar configuration to a more stable twisted geometry with C2 symmetry. [] This twisting instability is also observed in 1,2-dihalo derivatives of 3,6-pyridazinedione. []
Q4: What are some common methods for synthesizing 3,6-pyridazinedione derivatives?
A4: Several synthetic routes have been developed for 3,6-pyridazinedione derivatives:
- Reaction of maleic anhydride with hydrazine: This method is commonly used to synthesize 1,2-dihydro-3,6-pyridazinedione, also known as maleic hydrazide. [, ]
- Electrochemical reduction of azo compounds: This approach utilizes electrochemical methods to synthesize tetrahydro-1,2-substituted 3-pyridazinones and 3,6-pyridazinediones. [, ]
- Cycloaddition reactions: Researchers have explored cycloaddition reactions of pyridazine-3,6-diones with various dienophiles to create diverse derivatives. [, ]
- Condensation reactions: N-amino-N,N'-dihydrodiazinediones can undergo condensation reactions with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds to produce fused nitrogen-heterocycles. [, ]
Q5: How does Lawesson's reagent react with 3,6-pyridazinedione?
A5: The reaction of Lawesson's reagent with 3,6-pyridazinedione derivatives can lead to the formation of various products depending on the specific reaction conditions and the substituents present on the pyridazinedione ring. These products include:
- Dithiones: Lawesson's reagent can convert the carbonyl groups of 3,6-pyridazinedione into thiocarbonyl groups, resulting in dithione derivatives. []
- Monothiones: Depending on the reaction conditions and stoichiometry, monothione derivatives can also be formed, where only one of the carbonyl groups is converted to a thiocarbonyl group. []
- Disulfides: In some cases, the reaction can lead to the formation of disulfide derivatives, particularly when using 1-phenyl-1,2-dihydro-3,6-pyridazinedione as the starting material. []
- 1,3,2-Oxathiophosphole derivatives: These heterocyclic compounds can be obtained as byproducts in certain reactions of 1-phenyl-1,2-dihydro-3,6-pyridazinedione with Lawesson's reagent. []
Q6: What are the primary applications of 3,6-pyridazinedione and its derivatives?
A6: 3,6-pyridazinedione derivatives have found applications in various fields:
- Agriculture: Maleic hydrazide (1,2-dihydro-3,6-pyridazinedione) is a commercially available plant growth regulator used to inhibit sprout growth in stored potatoes and onions. [, ] It's also been investigated for its potential to control weeds, suppress seedhead formation in grasses, and improve forage quality. [, , , , ]
- Medicinal chemistry: Some derivatives exhibit cytotoxic activity and have been investigated as potential anticancer agents. [, , ] Researchers have explored their activity against various cancer cell lines. [, , ]
- Organic synthesis: 3,6-pyridazinedione serves as a versatile building block for synthesizing diverse nitrogen-containing heterocyclic compounds. []
Q7: What is the mechanism of action of maleic hydrazide as a plant growth regulator?
A7: While the exact mechanism of action of maleic hydrazide is not fully elucidated, it is believed to interfere with cell division and elongation by disrupting DNA synthesis. [] This inhibition of cell division contributes to its sprout suppression activity in stored potatoes and onions. [, ]
Q8: How does the structure of 3,6-pyridazinedione derivatives relate to their biological activity?
A8: Structure-activity relationship (SAR) studies have shown that modifications to the 3,6-pyridazinedione scaffold can significantly impact biological activity.
- Halogenation: Introduction of halogens, particularly bromine, at positions 4 and 5 of the pyridazine ring has been associated with increased cytotoxic activity in some derivatives. [, ] This effect is thought to be related to both the electronic properties and the lipophilicity of the halogen substituents. [, ]
- Substitution at nitrogen atoms: N-substitution with various groups can influence the compound's interaction with biological targets and modulate its activity. [] For example, the anticonvulsant activity of 1-substituted-1,2-dihydro-pyridazine-3,6-diones has been investigated, with varying degrees of protection against seizures depending on the substituent. []
Q9: Are there any known resistance mechanisms to 3,6-pyridazinedione derivatives?
A9: While resistance mechanisms specific to 3,6-pyridazinedione derivatives have not been extensively studied, the prolonged use of maleic hydrazide in agriculture could potentially lead to the development of resistant weed populations. Monitoring for resistance development and implementing appropriate resistance management strategies, such as crop rotation and the use of alternative weed control methods, are crucial to minimize the risk of resistance.
Q10: What is known about the metabolism of maleic hydrazide in plants?
A10: Research has identified a novel metabolite of maleic hydrazide in tobacco plants: MH-N-β-D-glucoside. [] This finding suggests that plants can metabolize maleic hydrazide by forming glycosidic conjugates. Further research is needed to fully understand the metabolic pathways of maleic hydrazide in different plant species and the potential implications for its efficacy and environmental fate.
Q11: What is the environmental fate of maleic hydrazide?
A11: Maleic hydrazide can persist in the environment, particularly in soil, for extended periods. [] Factors influencing its degradation include soil type, pH, temperature, and microbial activity. [] Research on the photocatalytic degradation of maleic hydrazide using titanium dioxide (TiO2) suggests a potential strategy for removing this herbicide derivative from water sources. []
- Computational chemistry: Computational studies can provide valuable insights into the molecular properties, reactivity, and interactions of 3,6-pyridazinedione derivatives with biological targets. These studies can guide the design of novel derivatives with improved activity, selectivity, and pharmacokinetic properties. [, ]
- Drug delivery and targeting: Developing targeted drug delivery systems for 3,6-pyridazinedione derivatives could enhance their therapeutic efficacy while minimizing potential side effects. []
- Biomarkers and diagnostics: Research on biomarkers associated with the activity of 3,6-pyridazinedione derivatives could contribute to personalized medicine approaches for optimizing treatment outcomes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


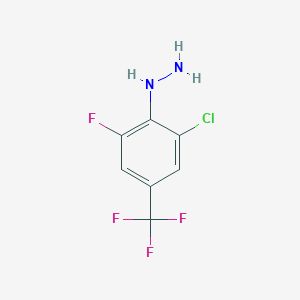
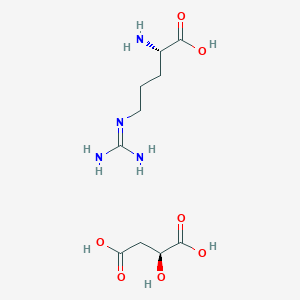

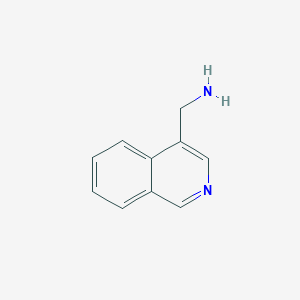

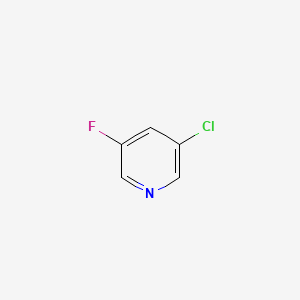
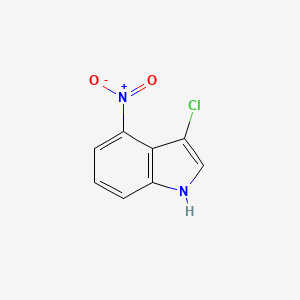
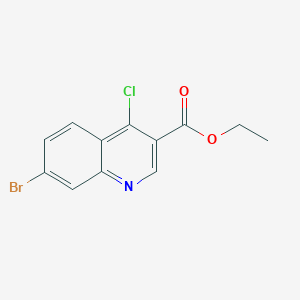

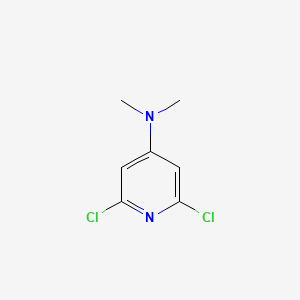
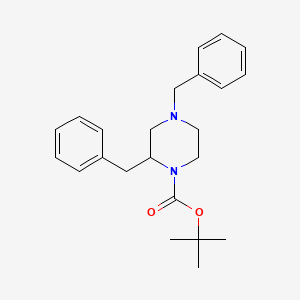
![1,4-Dioxa-7-azaspiro[4.5]decane](/img/structure/B1590673.png)
